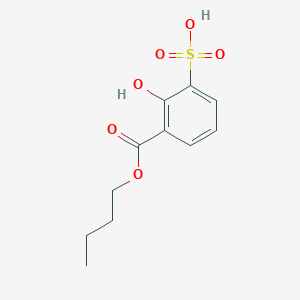
3-(Butoxycarbonyl)-2-hydroxybenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butoxycarbonyl)-2-hydroxybenzene-1-sulfonic acid is an organic compound that features a butoxycarbonyl group, a hydroxy group, and a sulfonic acid group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butoxycarbonyl)-2-hydroxybenzene-1-sulfonic acid typically involves the introduction of the butoxycarbonyl group to a benzene ring that already contains hydroxy and sulfonic acid groups. One common method involves the reaction of 2-hydroxybenzene-1-sulfonic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the butoxycarbonyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for the direct introduction of the butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
3-(Butoxycarbonyl)-2-hydroxybenzene-1-sulfonic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfide.
Substitution: The butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfonates or sulfides.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Butoxycarbonyl)-2-hydroxybenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules
Mecanismo De Acción
The mechanism of action of 3-(Butoxycarbonyl)-2-hydroxybenzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amine site during synthesis. The hydroxy and sulfonic acid groups can participate in various chemical reactions, influencing the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butoxycarbonyl derivatives of amino acids: These compounds also contain the butoxycarbonyl group and are used as protecting groups in organic synthesis.
Boronic esters: Used as protective groups in carbohydrate chemistry and share similar protective properties.
Uniqueness
3-(Butoxycarbonyl)-2-hydroxybenzene-1-sulfonic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the hydroxy and sulfonic acid groups allows for diverse chemical transformations, while the butoxycarbonyl group offers protection during synthesis. This combination makes it a versatile compound in various scientific and industrial applications.
Propiedades
Número CAS |
799272-45-0 |
|---|---|
Fórmula molecular |
C11H14O6S |
Peso molecular |
274.29 g/mol |
Nombre IUPAC |
3-butoxycarbonyl-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C11H14O6S/c1-2-3-7-17-11(13)8-5-4-6-9(10(8)12)18(14,15)16/h4-6,12H,2-3,7H2,1H3,(H,14,15,16) |
Clave InChI |
FAVQAVNBSAAIBH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=C(C(=CC=C1)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


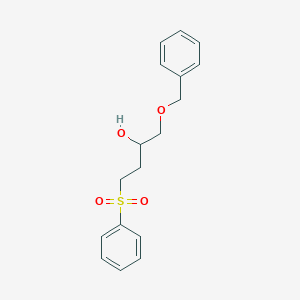
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)
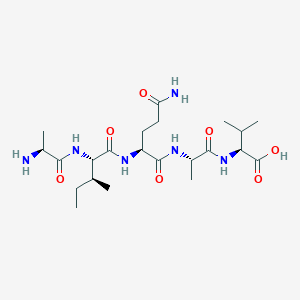

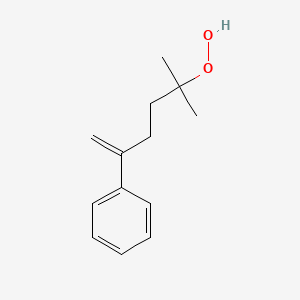
![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)
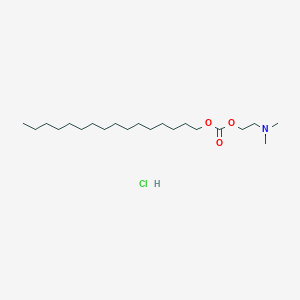
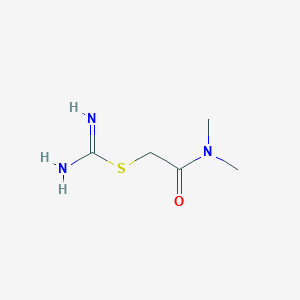
![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)
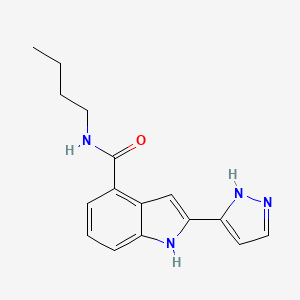
![N-[(E)-Amino(anilino)methylidene]formamide](/img/structure/B14220377.png)
![2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14220381.png)
![N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide](/img/structure/B14220386.png)
